molecular formula C13H13ClN4O3 B12562833 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea CAS No. 196700-52-4

1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea

Cat. No.: B12562833
CAS No.: 196700-52-4
M. Wt: 308.72 g/mol
InChI Key: YHZULYLGPVGRKP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea is an organic compound belonging to the class of N-phenylureas. This compound is characterized by a phenyl group linked to one nitrogen atom of a urea group, with additional substitutions on the phenyl ring and a pyrazinyl group attached to the urea nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with pyrazin-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2,4-Dimethoxyphenyl)-3-Pyrazin-2-Ylurea is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

196700-52-4

Molecular Formula

C13H13ClN4O3

Molecular Weight

308.72 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-pyrazin-2-ylurea

InChI

InChI=1S/C13H13ClN4O3/c1-20-10-6-11(21-2)9(5-8(10)14)17-13(19)18-12-7-15-3-4-16-12/h3-7H,1-2H3,(H2,16,17,18,19)

InChI Key

YHZULYLGPVGRKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=NC=CN=C2)Cl)OC

Origin of Product

United States

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